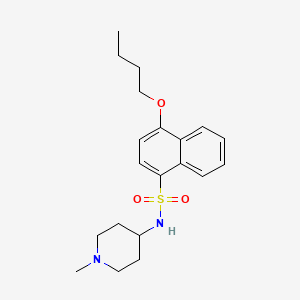
N-(1,2-dihydro-5-acenaphthylenyl)isonicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,2-dihydro-5-acenaphthylenyl)isonicotinamide, also known as DIAN, is a chemical compound that has been widely studied for its potential use in various scientific research applications. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Mécanisme D'action
The mechanism of action of N-(1,2-dihydro-5-acenaphthylenyl)isonicotinamide is not fully understood, but studies have shown that it interacts with a variety of cellular signaling pathways. N-(1,2-dihydro-5-acenaphthylenyl)isonicotinamide has been found to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. It has also been found to activate certain transcription factors, which play a key role in regulating gene expression.
Biochemical and Physiological Effects:
N-(1,2-dihydro-5-acenaphthylenyl)isonicotinamide has been found to exhibit a range of biochemical and physiological effects. Studies have shown that it can inhibit cell proliferation and induce apoptosis in cancer cells. It has also been found to reduce inflammation and oxidative stress, which are implicated in a range of diseases. Additionally, N-(1,2-dihydro-5-acenaphthylenyl)isonicotinamide has been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(1,2-dihydro-5-acenaphthylenyl)isonicotinamide in lab experiments is its broad range of biochemical and physiological effects. This makes it a versatile tool for investigating a variety of cellular processes. Additionally, the synthesis method for N-(1,2-dihydro-5-acenaphthylenyl)isonicotinamide is relatively simple and efficient, making it easy to obtain in large quantities. However, one limitation of using N-(1,2-dihydro-5-acenaphthylenyl)isonicotinamide in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are many potential future directions for research on N-(1,2-dihydro-5-acenaphthylenyl)isonicotinamide. One area of interest is the development of N-(1,2-dihydro-5-acenaphthylenyl)isonicotinamide-based drugs for the treatment of various diseases. Another area of research involves investigating the mechanism of action of N-(1,2-dihydro-5-acenaphthylenyl)isonicotinamide in more detail, in order to gain a better understanding of its cellular effects. Additionally, future research could focus on optimizing the synthesis method for N-(1,2-dihydro-5-acenaphthylenyl)isonicotinamide, in order to make it more efficient and cost-effective.
Méthodes De Synthèse
N-(1,2-dihydro-5-acenaphthylenyl)isonicotinamide can be synthesized through a multi-step process involving the reaction of acenaphthenequinone with isonicotinic acid hydrazide. The resulting compound is then reduced to form N-(1,2-dihydro-5-acenaphthylenyl)isonicotinamide. This synthesis method has been studied extensively and has been found to be reliable and efficient.
Applications De Recherche Scientifique
N-(1,2-dihydro-5-acenaphthylenyl)isonicotinamide has been studied for its potential use in a variety of scientific research applications. One of the most promising areas of research involves the compound's potential as a therapeutic agent for various diseases. Studies have shown that N-(1,2-dihydro-5-acenaphthylenyl)isonicotinamide has anti-inflammatory, anti-tumor, and anti-viral properties, making it a potential candidate for the development of new drugs.
Propriétés
IUPAC Name |
N-(1,2-dihydroacenaphthylen-5-yl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O/c21-18(14-8-10-19-11-9-14)20-16-7-6-13-5-4-12-2-1-3-15(16)17(12)13/h1-3,6-11H,4-5H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPZATZDPKJOVPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)NC(=O)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,2-dihydroacenaphthylen-5-yl)pyridine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[4-allyl-5-(1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-bromophenyl)acetamide](/img/structure/B5141067.png)


![N-[(2-methylphenyl)(4-methylphenyl)methyl]urea](/img/structure/B5141085.png)
![5-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5141091.png)
![N-{2-[2-(2,4-dichloro-6-methylphenoxy)ethoxy]ethyl}-1,2-ethanediamine oxalate](/img/structure/B5141094.png)
![ethyl 2-[(1-phenyl-1H-tetrazol-5-yl)thio]propanoate](/img/structure/B5141100.png)
![2-chloro-N-{2-chloro-4-[(4-chlorobenzoyl)amino]-5-methoxyphenyl}benzamide](/img/structure/B5141111.png)
![methyl 4-({[3-(2-methoxy-2-oxoethyl)-1-(4-methoxyphenyl)-5-oxo-2-thioxo-4-imidazolidinyl]acetyl}amino)benzoate](/img/structure/B5141137.png)
![N-{[(4-butylphenyl)amino]carbonothioyl}-3-fluorobenzamide](/img/structure/B5141156.png)
![N-(3,4-dimethylphenyl)-2-[5-(2-furylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B5141160.png)

![ethyl 4-[3-(4-benzyl-1-piperidinyl)-2,5-dioxo-1-pyrrolidinyl]benzoate](/img/structure/B5141183.png)
![6-ethyl-6-methyl-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5141191.png)